molecular formula C20H19FN2OS B3514015 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide

Cat. No.: B3514015
M. Wt: 354.4 g/mol
InChI Key: MASNQVUYVCTQFT-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole derivative and the 4-fluorophenylpropanoic acid. This can be achieved through a coupling reaction using reagents such as carbodiimides or through direct amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter cell signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide: Lacks the ethyl group, which may affect its chemical and biological properties.

    N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-phenylpropanamide: Lacks the fluorine atom, which may influence its reactivity and interactions.

    N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different chemical behavior.

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide is unique due to the presence of both the ethyl and fluorophenyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups may result in distinct properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-3-17-19(14-8-6-5-7-9-14)22-20(25-17)23(18(24)4-2)16-12-10-15(21)11-13-16/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNQVUYVCTQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=C(C=C2)F)C(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide
Reactant of Route 3
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide
Reactant of Route 4
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide
Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(4-fluorophenyl)propanamide

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